N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a benzyl group, a methyl group, and a carbohydrazide moiety attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Benzyl Compounds
Benzyl compounds are aromatic compounds containing a benzene ring attached to a CH2 group . They are widely used in organic synthesis and medicinal chemistry due to their structural diversity and wide range of applications .
Pyrazoles
Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with benzyl chloride under basic conditions to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carbohydrazide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N’-benzyl-1H-pyrazole-5-carbohydrazide: Similar structure but without the methyl group, which could influence its pharmacokinetic properties.
Uniqueness
N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both benzyl and methyl groups, which may enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
N'-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a five-membered pyrazole ring with a methyl group and a benzyl group attached to specific positions. The carbohydrazide moiety (CO-NH-NH2) is linked to the carbon at position 5 of the pyrazole ring. This structural configuration is critical for its biological activity, particularly in medicinal chemistry.
The synthesis typically involves the reaction of a 5-acyl derivative of pyrazole with hydrazine, resulting in the formation of the carbohydrazide bond, which may be hydrolyzed under acidic or basic conditions.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. The mechanism often involves inducing apoptosis and disrupting autophagic processes, which are critical for cancer cell survival under stress conditions .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | Mechanism of Action | Reference |
---|---|---|---|
This compound | A549 | Induction of apoptosis | |
Related pyrazole derivatives | MIA PaCa-2 | Inhibition of mTORC1 and autophagy modulation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism may involve interference with microbial cell wall synthesis or function .
Table 2: Antimicrobial Activity Overview
Compound | Microorganism | Activity Type | Reference |
---|---|---|---|
This compound | Various bacteria | Antibacterial | |
Related compounds | Fungi | Antifungal |
Other Biological Effects
In addition to anticancer and antimicrobial properties, this compound may exhibit other biological activities such as anti-inflammatory effects and potential neuroprotective properties. These effects are often mediated through modulation of inflammatory pathways and oxidative stress responses .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antiproliferative Effects : A study highlighted that specific pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting their potential as therapeutic agents in oncology .
- Autophagy Modulation : Research indicated that certain pyrazole derivatives can modulate autophagy pathways, enhancing basal autophagy while impairing autophagic flux under nutrient-deprived conditions . This dual action could selectively target cancer cells while sparing normal cells.
- Antimicrobial Efficacy : A comparative analysis showed that various pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infectious diseases .
Properties
IUPAC Name |
N'-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-11(15-14-9)12(17)16-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVAWDIFEDTYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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